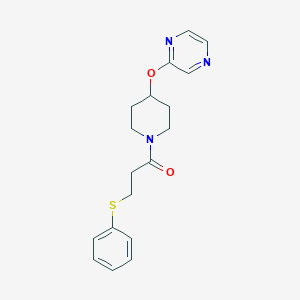
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(3-methoxyphenyl)isoxazol-3-yl]methanol” is a compound that has a molecular formula of C11H11NO3 and a molecular weight of 205.21 . Another related compound is “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” with a molecular formula of C11 H12 N2 O2 and a molecular weight of 204.23 .
Molecular Structure Analysis
The molecular structure of the related compound “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is represented by the SMILES notation: COc1cccc(c1)c1cc(CN)no1 .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their potential therapeutic effects in Alzheimer's disease. Compounds structurally related to this chemical, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown promising results in inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to a decrease in tau protein phosphorylation and aggregation, which are key pathological features of Alzheimer's disease. The compound also exhibits neuroprotective activities by inducing ubiquitination and has shown potential in improving learning and memory impairments in animal models, indicating its therapeutic promise for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Antidiabetic Research
In the realm of antidiabetic research, related compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their potential as antihyperglycemic agents. For instance, derivatives like 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297) were identified as promising candidates for treating diabetes mellitus due to their significant antihyperglycemic effects (M. Nomura et al., 1999).
Antiviral Research
The compound and its structural analogues have also been explored for antiviral applications. A study focused on synthesizing benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activities. Some synthesized compounds showed notable antiviral activities against the H5N1 subtype of the influenza virus, highlighting the potential of these compounds in treating avian influenza and contributing to the broader field of antiviral research (A. Hebishy et al., 2020).
Propiedades
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZAHZJQIZUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

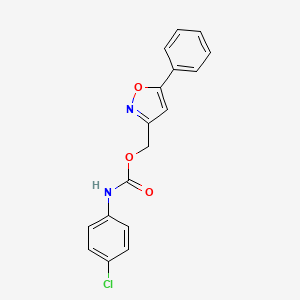
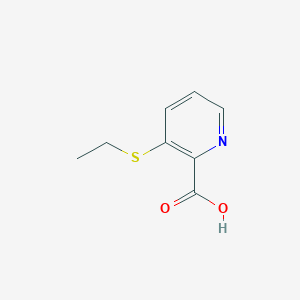
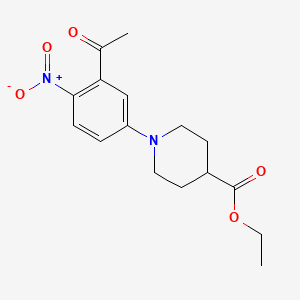
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)
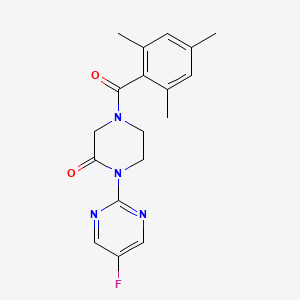
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)
![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)
